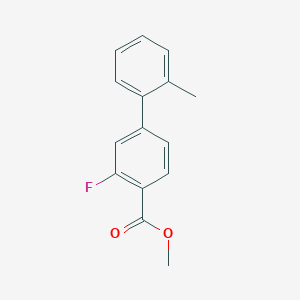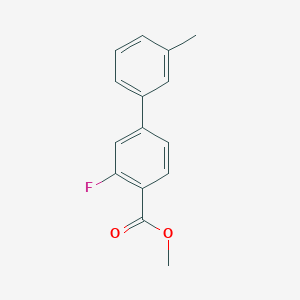
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and pyridine, featuring a methyl ester group and a chloro-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate typically involves the esterification of 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Ester Hydrolysis: The major products are 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid and methanol.
Oxidation: The primary product is 4-(6-chloro-2-carboxypyridin-3-YL)benzoic acid.
科学的研究の応用
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-methylpyridin-3-YL)benzoate
- Methyl 4-(6-chloropyridin-3-YL)benzoate
- Methyl 4-(2-chloro-6-methylpyridin-3-YL)benzoate
Uniqueness
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFAFEKCPQLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate](/img/structure/B7964062.png)



![Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B7964080.png)





